molecular formula C9H10N2O2 B8192434 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid

Cat. No.: B8192434
M. Wt: 178.19 g/mol
InChI Key: STHHGCBNJNGKMK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine derivatives. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include solvents like ethanol, acetic acid, and water .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the naphthyridine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-2,5,7H,3-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHGCBNJNGKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1C(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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